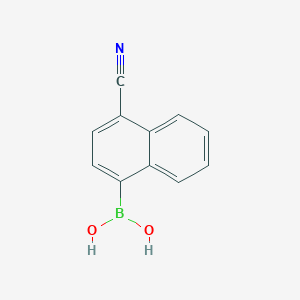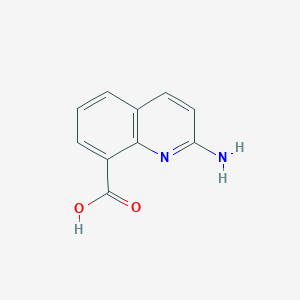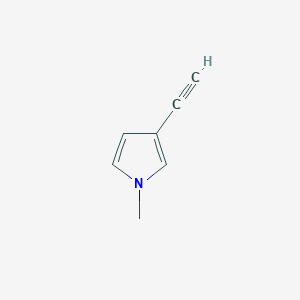
1H-Pyrrole, 3-ethynyl-1-methyl-
Vue d'ensemble
Description
1H-Pyrrole, 3-ethynyl-1-methyl- is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a heterocyclic compound that contains a pyrrole ring and an ethynyl group, making it a versatile molecule for various research purposes.
Applications De Recherche Scientifique
1H-Pyrrole, 3-ethynyl-1-methyl- has potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been used as a building block for the synthesis of conjugated polymers and other organic electronic materials. In organic synthesis, it has been used as a versatile building block for the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 3-ethynyl-1-methyl- is not fully understood, but it is believed to inhibit the growth of cancer cells by interfering with DNA replication and cell division. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1H-Pyrrole, 3-ethynyl-1-methyl- has been shown to have low toxicity in vitro and in vivo studies. It has been found to be metabolized by the liver and excreted in the urine. In animal studies, it has been shown to have antitumor activity and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Pyrrole, 3-ethynyl-1-methyl- in lab experiments include its versatility as a building block for the synthesis of various heterocyclic compounds, its potential applications in medicinal chemistry and materials science, and its low toxicity. The limitations include the need for specialized equipment and expertise to synthesize and handle the compound, as well as the limited availability of the compound.
Orientations Futures
For research on 1H-Pyrrole, 3-ethynyl-1-methyl- include further studies on its mechanism of action and potential applications in medicinal chemistry and materials science. It may also be studied as a potential building block for the synthesis of new organic electronic materials and as a potential scaffold for the development of new drugs. Additionally, further studies on the toxicity and pharmacokinetics of the compound may be warranted.
Propriétés
IUPAC Name |
3-ethynyl-1-methylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-3-7-4-5-8(2)6-7/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRQLGAMKNQUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole, 3-ethynyl-1-methyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



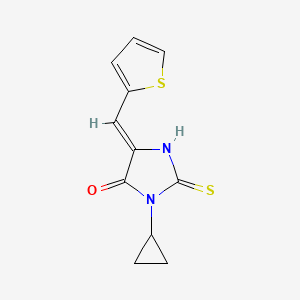
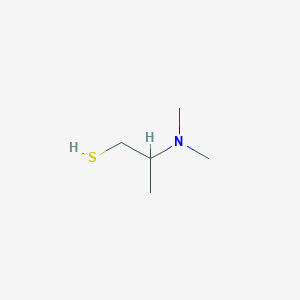
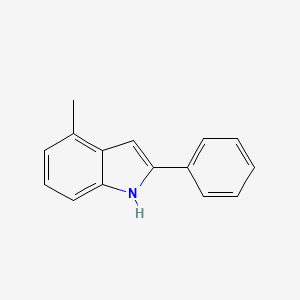
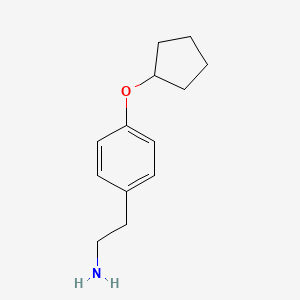
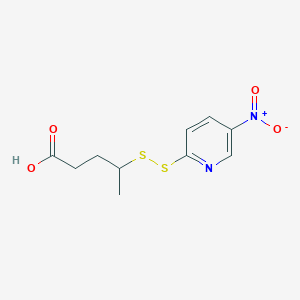

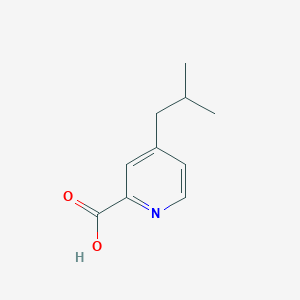
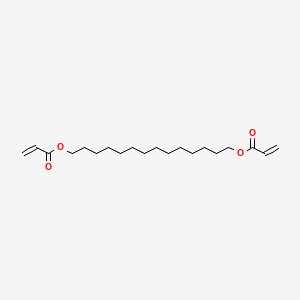
![7-Bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B3277703.png)
